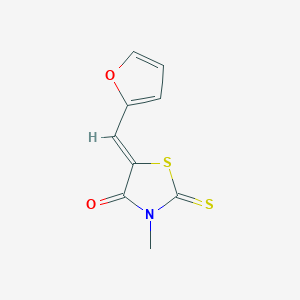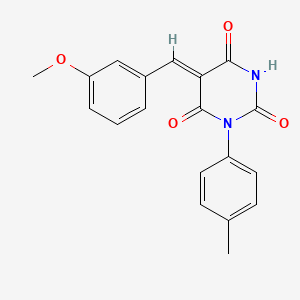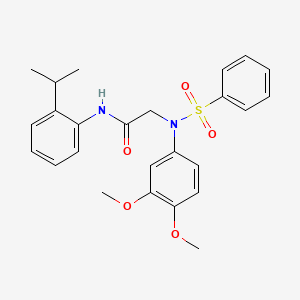
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound with potential relevance in various fields of chemistry and pharmacology. This compound, characterized by a complex structure, involves functional groups such as benzodioxol and isoquinolinyl acetamide.
Synthesis Analysis
- The synthesis of similar compounds, involving isoquinoline and acetamide structures, typically employs multi-step reactions. For example, the synthesis of 4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives involves condensation of substituted aryl aldehydes with specific acetamido acids in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst (Rao et al., 2020).
Molecular Structure Analysis
- Advanced spectral data like 1H NMR, 13C NMR, and LCMS are typically used to determine the chemical structures of such compounds. Elemental analysis further confirms their structure (Rao et al., 2020).
Chemical Reactions and Properties
- Compounds with similar structures exhibit reactivity characteristic of their functional groups. For example, compounds synthesized from isoquinoline and acetamide moieties have been evaluated for antimicrobial activities, suggesting potential applications in the development of new antibacterial agents (Bhoi et al., 2015).
Scientific Research Applications
Synthesis and Structural Studies
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a compound of interest in synthetic organic chemistry, particularly in the synthesis and structural elucidation of complex molecules. Kobayashi et al. (2007) detailed the synthesis of related isoquinoline derivatives through a key step involving iodine-mediated cyclization, highlighting the versatility of these compounds in organic synthesis (Kobayashi et al., 2007). Additionally, Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing how these compounds form gels and crystalline structures under different conditions, which could be important for materials science (Karmakar et al., 2007).
Antitumor Activity
The compound's framework has been explored for potential antitumor applications. A study by Al-Suwaidan et al. (2016) on quinazolinone analogues demonstrated significant broad-spectrum antitumor activity, suggesting that derivatives of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide might have similar promising applications in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of isoquinoline derivatives has also been conducted. Rao et al. (2020) synthesized oxazol-5(4H)-one derivatives using a tetrahydroisoquinoline framework and found them to exhibit antimicrobial activity, indicating the potential of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide derivatives in developing new antimicrobial agents (Rao et al., 2020).
Binding Characteristics and Imaging Applications
The binding characteristics of related compounds have been explored for imaging applications. Chaki et al. (1999) investigated the binding characteristics of a novel ligand for peripheral benzodiazepine receptors, showcasing the potential of isoquinoline derivatives in neuroimaging and the study of brain disorders (Chaki et al., 1999).
properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)16-8-18-19(26-12-25-18)9-17(16)21-20(24)11-22-7-6-14-4-2-3-5-15(14)10-22/h2-5,8-9H,6-7,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPISUFQTQOPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCC4=CC=CC=C4C3)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)



![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)

![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)
![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)
![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)